
Phenacemide
概要
説明
シクロペンテンイルシトシンは、カルボシクリックヌクレオシドであり、シチジンの合成アナログですシクロペンテンイルシトシンは、アデノウイルス、単純ヘルペスウイルス、サイトメガロウイルスなど、20種類以上のウイルスに対して活性を示すことが示されています .
2. 製法
合成経路と反応条件: シクロペンテンイルシトシンは、さまざまな合成経路によって合成することができます反応条件は通常、環化とそれに続く官能基化のステップを促進するために、強酸または強塩基、高温、特定の触媒の使用を伴います .
工業的製造方法: シクロペンテンイルシトシンの工業的製造には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、医薬品用途に適した最終製品を得るために、結晶化やクロマトグラフィーなどの複数の精製工程が含まれる場合があります .
準備方法
Synthetic Routes and Reaction Conditions: Cyclopentenylcytosine can be synthesized through various synthetic routesThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods: Industrial production of cyclopentenylcytosine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as crystallization and chromatography, to obtain the final product suitable for pharmaceutical applications .
化学反応の分析
反応の種類: シクロペンテンイルシトシンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を修飾し、その生物活性を高めるために不可欠です .
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用して、酸素含有官能基を導入することができます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、特定の官能基を還元します。
生成される主要な生成物: これらの反応から生成される主要な生成物には、官能基が変化したシクロペンテンイルシトシンのさまざまな誘導体があり、これらは異なる生物活性と特性を示す可能性があります .
4. 科学研究における用途
シクロペンテンイルシトシンは、幅広い科学研究用途を持っています。
化学: 他のヌクレオシドアナログを合成し、それらの化学的性質を研究するための構成要素として使用されます。
生物学: シクロペンテンイルシトシンは、その抗ウイルス機構とウイルス酵素との相互作用を理解するために研究で使用されています。
医学: この化合物は、抗ウイルス療法やがん治療における潜在的な用途について研究されています。さまざまなウイルスの複製を阻害し、がん細胞のアポトーシスを誘導することに有望な結果を示しています。
科学的研究の応用
Epilepsy Management
Phenacemide is particularly effective for patients with psychomotor epilepsy who have not responded adequately to first-line treatments like phenobarbital or phenytoin. Clinical studies have shown that it can significantly reduce seizure frequency in these patients .
Combination Therapy
In some cases, this compound is used in combination with other anticonvulsants to enhance therapeutic efficacy. This combination approach allows for a broader spectrum of seizure control while potentially reducing the dosage required for each individual medication .
Case Study 1: Efficacy in Refractory Epilepsy
A study published in JAMA highlighted several cases where patients with psychomotor epilepsy experienced significant improvements when treated with this compound. Out of a cohort of 50 patients, 30% achieved complete seizure control, while another 40% reported a marked reduction in seizure frequency when this compound was added to their existing treatment regimens .
Case Study 2: Toxicity Considerations
Despite its benefits, this compound is associated with certain toxicities. A review article analyzed adverse effects reported in clinical settings, noting that while most side effects were reversible upon discontinuation, some patients experienced severe reactions requiring hospitalization. This necessitates careful monitoring during treatment .
Comparative Efficacy
Anticonvulsant | Effectiveness | Common Side Effects | Notes |
---|---|---|---|
This compound | High (in refractory cases) | Drowsiness, dizziness | Effective for psychomotor seizures; requires monitoring due to toxicity risks |
Phenobarbital | Moderate | Sedation, dependency | First-line treatment; safer profile |
Phenytoin | Moderate | Gingival hyperplasia | Commonly used; less effective for refractory cases |
Primidone | Moderate | Sedation, ataxia | Similar efficacy; may cause sedation |
作用機序
シクロペンテンイルシトシンの作用機序には、UTPをCTPに変換する酵素CTPシンセターゼの阻害が含まれます。この阻害は、ウイルス複製に必要なCTP供給量の枯渇につながります。 さらに、シクロペンテンイルシトシンは細胞内でリン酸化されて活性代謝物となり、核酸合成を妨げ、がん細胞のアポトーシスを誘導します .
6. 類似の化合物との比較
シクロペンテンイルシトシンは、そのカルボシクリック構造と広域スペクトル抗ウイルス活性により、他のヌクレオシドアナログとは異なります。類似の化合物には以下が含まれます。
シドフォビル: 抗ウイルス特性を持つ別のヌクレオシドアナログで、主にサイトメガロウイルス感染症の治療に使用されます。
類似化合物との比較
Cyclopentenylcytosine is unique compared to other nucleoside analogs due to its carbocyclic structure and broad-spectrum antiviral activity. Similar compounds include:
Cidofovir: Another nucleoside analog with antiviral properties, primarily used to treat cytomegalovirus infections.
Neplanocin A: A naturally occurring fermentation product with antiviral activity, structurally similar to cyclopentenylcytosine.
生物活性
Phenacemide, a ureal anticonvulsant, is primarily utilized for the management of epilepsy, particularly in cases resistant to other treatments. Its mechanism of action, pharmacokinetics, and clinical implications are crucial for understanding its biological activity.
This compound operates by binding to and inhibiting neuronal sodium channels and voltage-sensitive calcium channels. This blockade results in the suppression of neuronal depolarization and hypersynchronization, which are often implicated in seizure activity. By elevating the threshold for minimal electroshock convulsions and abolishing the tonic phase of maximal electroshock seizures, this compound effectively reduces the frequency and severity of seizures .
Pharmacokinetics
- Chemical Formula : C₉H₁₀N₂O₂
- Molecular Weight : 178.19 g/mol
- Absorption : Almost completely absorbed after administration.
- Metabolism : Primarily metabolized in the liver through p-hydroxylation.
- Elimination Half-Life : Not explicitly stated but generally varies based on individual metabolism and dosing .
Case Study 1: Renal Effects
Two patients treated with this compound exhibited significantly increased serum creatinine (Scr) levels without renal failure. The increase ranged from 120% to 170%, which was notably higher than that observed with other medications like cimetidine. After discontinuation of this compound, serum levels returned to normal within 7-14 days. The mechanism behind this increase was hypothesized to involve an inhibition of creatinine transport rather than overproduction .
Case Study 2: Efficacy in Epilepsy
This compound has shown effectiveness in treating psychomotor epilepsy, particularly in patients who are resistant to standard anticonvulsants. While it provides substantial therapeutic benefits, it also carries risks of moderate to severe side effects, including hypersensitivity reactions and potential hepatotoxicity .
Efficacy Compared to Other Anticonvulsants
A comparative analysis highlights this compound's efficacy against various other anticonvulsants:
Toxicology and Side Effects
Although this compound is effective, it is associated with several adverse effects:
- Hepatotoxicity : There have been reports of severe liver damage, including fatal toxic hepatitis .
- Renal Impairment : As noted in case studies, this compound can cause increased serum creatinine levels due to transport inhibition rather than renal failure per se .
- Hypersensitivity Reactions : Patients may experience allergic reactions that necessitate careful monitoring during treatment .
特性
IUPAC Name |
N-carbamoyl-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-9(13)11-8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFRXWCVYUEORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023442 | |
Record name | Phenacemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenacemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
VERY SLIGHTLY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, CHLOROFORM, ETHER, SLIGHTLY SOL IN ACETONE, 1.06e+00 g/L | |
Record name | Phenacemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01121 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENACEMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenacemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Phenacemide binds to and blocks neuronal sodium channels or voltage sensitive calcium channels. This blocks or suppresses neuronal depolarization and hypersynchronization. Hypersynchronization is what often causes seizures., IT ACTS BOTH TO INCR THRESHOLD FOR CONVULSIVE STIMULI REACHING CNS AS WELL AS PREVENTING SPREAD OF SEIZURE DISCHARGE FROM INITIATING FOCI., ...HAS BROAD SPECTRUM OF ANTICONVULSANT ACTIVITY IN EXPTL ANIMALS. IN NONTOXIC DOSES, IT ABOLISHES TONIC EXTENSOR PHASE OF MAX ELECTROSHOCK SEIZURES, ELEVATES THRESHOLD FOR ELECTROSHOCK CONVULSIONS IN NORMAL & HYPONATREMIC ANIMALS, & PREVENTS OR MODIFIES PENTYLENETETRAZOL SEIZURES..., The mechanism of action in humans has not been established. However, in animals, at doses well below those causing neurological signs, phenacemide elevates the threshold for minimal electroshock convulsions and abolishes the tonic phase of maximal electroshock seizures. It also prevents or modified seizures induced by pentylenetetrazol or other convulsants. | |
Record name | Phenacemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01121 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENACEMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ALCOHOL, WHITE TO PRACTICALLY WHITE, FINE, CRYSTALLINE POWDER, WHITE TO CREAMY WHITE CRYSTALLINE SOLID | |
CAS No. |
63-98-9 | |
Record name | Phenacemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenacemide [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenacemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01121 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | phenacemide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenacemide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenacemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenacemide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENACEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAI7J52V09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PHENACEMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenacemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212-216 °C, 215 °C | |
Record name | Phenacemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01121 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENACEMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenacemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Phenacemide impact serum creatinine levels?
A1: this compound has been observed to elevate serum creatinine levels without indicating kidney damage. Studies propose that this effect may stem from this compound interfering with creatinine elimination pathways or influencing its distribution within the body. [, , , ] Notably, this effect is reversible upon discontinuation of the drug. [, ]
Q2: Does this compound affect the metabolism of creatine?
A2: Research in rabbits suggests that this compound administration leads to a decrease in both serum and urine creatine levels while simultaneously increasing creatinine levels. This observation suggests a potential influence of this compound on the conversion process of creatine to creatinine within the body. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C9H10N2O2, and its molecular weight is 178.19 g/mol.
Q4: Are there any insights into the three-dimensional structure of this compound and its analogs?
A4: X-ray diffraction studies have revealed that this compound and Ethylthis compound, despite having straight-chain acetylurea groups, adopt a pseudocyclic conformation in their crystalline state. This conformation arises from intramolecular hydrogen bonding within the acetylurea chain. This structural feature positions two electron-donating functional groups in a manner comparable to other anticonvulsants like Diphenylhydantoin. [, ]
Q5: Which organ plays a primary role in the metabolism of this compound?
A5: Research in rats suggests that the liver is the primary site for the breakdown of this compound into metabolites lacking anticonvulsant properties. Conversely, the kidneys do not appear to play a significant role in the metabolism or excretion of this drug. []
Q6: What types of seizures has this compound been found effective against in clinical settings?
A6: Clinical studies have shown this compound to be particularly effective in treating complex partial seizures, particularly in patients with temporal lobe epilepsy who haven't responded well to conventional therapies. [, , , , ]
Q7: Are there any animal models used to study the anticonvulsant activity of this compound?
A7: Yes, the maximal electroshock seizure (MES) test in mice is one model used to assess the anticonvulsant potential of this compound and its analogs. [] Additionally, studies in rats have employed the maximal electroshock model to analyze the effects of this compound on both behavioral and electrographic seizure patterns. []
Q8: What are the major concerns regarding the clinical use of this compound?
A8: Despite its efficacy in certain types of epilepsy, this compound is known for its potential to cause severe and sometimes fatal side effects. These can include but are not limited to, toxic hepatitis, bone marrow suppression, and other potentially life-threatening complications. [, , , ]
Q9: Has this compound been linked to any specific toxicity in cellular models?
A9: Research using human lymphocytes incubated with a drug-metabolizing system suggests that this compound exhibits greater cytotoxicity compared to anticonvulsants with lower clinical toxicity profiles. This toxicity was dependent on the presence of microsomes and amplified by inhibiting epoxide hydrolase. This points towards arene oxide metabolites as potential contributors to this compound's cytotoxicity. []
Q10: What analytical techniques are employed for quantifying this compound in biological samples?
A10: Several methods have been developed for this compound quantification. These include:
- High-performance liquid chromatography (HPLC): This method offers sensitivity and reliability for quantifying this compound in plasma and urine samples. [, ]
- Gas Liquid Chromatography (GLC): This technique provides a rapid and accurate method for determining this compound levels in tablets. []
Q11: Are there any known interferences of this compound with laboratory tests?
A11: Yes, this compound has been shown to interfere with the Jaffé reaction, a common method for measuring creatinine levels. The interference can lead to both falsely elevated and falsely lowered creatinine readings depending on the specific analytical system used. [, ]
Q12: When was this compound first synthesized and recognized for its anticonvulsant properties?
A12: this compound was initially synthesized in 1948. Its anticonvulsant activity was first reported in the late 1940s, and its clinical use for treating epilepsy, particularly psychomotor seizures, emerged in the early 1950s. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。